6-(3-chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine
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Overview
Description
6-(3-chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is a complex organic compound that features a chlorophenyl group attached to a pyrrolopyridine core
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-b]pyridines, have been studied for their antitubercular properties . They have shown activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis .
Mode of Action
It’s worth noting that similar compounds have shown to inhibit the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Related compounds have shown to affect the pathways related to inflammation and tuberculosis .
Pharmacokinetics
For instance, some pyrazolo[3,4-b]pyridines have a ClogP value less than 4 and molecular weight less than 400, which are favorable properties for maintaining drug-likeness during lead optimization .
Result of Action
Related compounds have shown to exhibit potent anti-inflammatory effects and activity against Mycobacterium tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrolopyridine core, followed by the introduction of the chlorophenyl group through a series of substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
6-(3-chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(3-chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: This compound is structurally similar but features a fluorine atom instead of a chlorine atom.
4-Methoxyphenethylamine: Another compound with a similar core structure but different functional groups.
Uniqueness
6-(3-chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
6-(3-Chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrrolo[3,4-b]pyridine family, which is known for diverse pharmacological effects including anticancer, anti-inflammatory, and neuroprotective properties. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula for this compound is C12H8ClN3O. The structure features a pyrrole ring fused to a pyridine nucleus with a chlorobenzoyl substituent. This unique arrangement contributes to its biological interactions.
Anticancer Properties
Research indicates that pyrrolo[3,4-b]pyridine derivatives exhibit significant anticancer activity. For instance, compounds within this class have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A study reported that certain derivatives demonstrated IC50 values as low as 0.36 µM against CDK2, indicating potent inhibitory effects on cancer cell proliferation .
Table 1: Summary of Anticancer Activities of Pyrrolo[3,4-b]pyridine Derivatives
Compound | Target Kinase | IC50 (µM) | Cell Line Tested |
---|---|---|---|
6-(3-Chlorobenzoyl)-5H-pyrrolo[3,4-b]pyridine | CDK2 | 0.36 | HeLa |
Another derivative | CDK9 | 1.8 | HCT116 |
Yet another derivative | B-Raf | Specific | A375 |
Neuroprotective Effects
Pyrrolo[3,4-b]pyridines have also been investigated for their neuroprotective properties. Studies suggest that these compounds can modulate neurotransmitter systems and exhibit potential in treating neurodegenerative diseases. For example, they have been shown to enhance the survival of neurons under oxidative stress conditions .
Anti-inflammatory Activity
The anti-inflammatory effects of pyrrolo[3,4-b]pyridines have been documented in various studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. Their ability to modulate inflammatory pathways makes them candidates for treating conditions like arthritis and other inflammatory diseases .
Case Study 1: Inhibition of PD-1/PD-L1 Interaction
In a study assessing immune modulation, a related compound demonstrated the ability to rescue mouse splenocytes from apoptosis by inhibiting the PD-1/PD-L1 interaction at concentrations as low as 100 nM. This suggests potential applications in cancer immunotherapy .
Case Study 2: Antitumor Efficacy in Vivo
Another study evaluated the in vivo antitumor efficacy of a pyrrolo[3,4-b]pyridine derivative in mice bearing xenograft tumors. The results indicated significant tumor growth inhibition compared to control groups, supporting the compound's therapeutic potential .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Kinase Inhibition : The compound binds to ATP-binding sites of kinases like CDK2 and CDK9.
- Neurotransmitter Modulation : It affects neurotransmitter release and receptor activity.
- Cytokine Regulation : It inhibits the production of inflammatory cytokines.
Properties
IUPAC Name |
(3-chlorophenyl)-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c15-12-5-1-3-10(7-12)14(18)17-8-11-4-2-6-16-13(11)9-17/h1-7H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEKHXYUNBNBKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)C3=CC(=CC=C3)Cl)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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